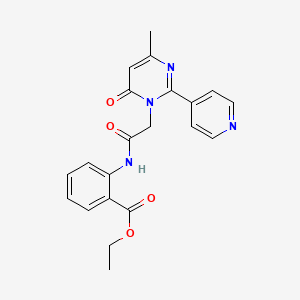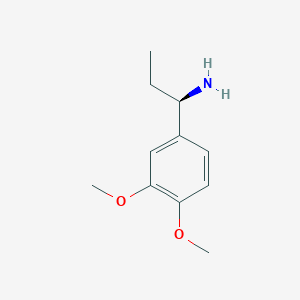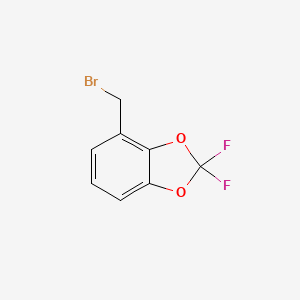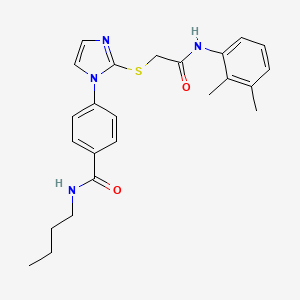![molecular formula C9H14O2 B2693690 (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid CAS No. 2248216-45-5](/img/structure/B2693690.png)
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used in scientific research to study the effects of GABAergic neurotransmission.
作用机制
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid blocks the GABA receptor by binding to the same site as GABA but with higher affinity. GABA receptor activation leads to the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. This compound prevents the influx of chloride ions, leading to increased neuronal excitability and the manifestation of seizures.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It increases the release of excitatory neurotransmitters such as glutamate and aspartate, leading to increased neuronal excitability. This compound also increases the release of several neuropeptides such as substance P, which are involved in pain perception. This compound has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased levels of cortisol.
实验室实验的优点和局限性
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is a potent antagonist of the GABA receptor and is widely used in scientific research to study the effects of GABAergic neurotransmission. Its advantages include its high potency, specificity, and availability. However, this compound has several limitations. It is toxic and can cause seizures, which limits its use in vivo. This compound is also unstable and requires careful handling and storage.
未来方向
There are several future directions for the study of (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid. One direction is the development of more potent and selective GABA receptor antagonists. Another direction is the study of the role of GABA in neurological disorders such as epilepsy, anxiety, and depression. This compound can be used to study the effects of GABA dysfunction in these disorders. The study of the biochemical and physiological effects of this compound can also lead to the development of new treatments for pain and stress-related disorders.
Conclusion:
In conclusion, this compound is a potent antagonist of the GABA receptor and is widely used in scientific research to study the effects of GABAergic neurotransmission. Its synthesis method is complex, and it has several advantages and limitations for lab experiments. This compound has several biochemical and physiological effects, and its study can lead to the development of new treatments for neurological disorders. There are several future directions for the study of this compound, and its role in scientific research is crucial.
合成方法
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid can be synthesized by the reaction of norbicuculline with bromine in acetic acid. Norbicuculline can be obtained from the plant Dicentra cucullaria, commonly known as Dutchman's breeches. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
科学研究应用
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is widely used in scientific research to study the effects of GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction is associated with several neurological disorders such as epilepsy, anxiety, and depression. This compound blocks the GABA receptor, leading to increased excitability of neurons and the manifestation of seizures. This compound is also used to study the role of GABA in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
(2S)-2-(2-bicyclo[3.1.0]hexanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5(9(10)11)7-3-2-6-4-8(6)7/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLMRNKWJUCOR-MBNAKOSBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693608.png)
![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2693610.png)
![2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2693612.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2693613.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)


![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide](/img/no-structure.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)

